2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
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Overview
Description
2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that features a piperazine ring substituted with a trimethoxyphenyl group and a diphenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3,4,5-trimethoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Diphenyl Ethanone Moiety: The diphenyl ethanone moiety is synthesized separately, often through a Friedel-Crafts acylation reaction involving benzene and acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The final step involves coupling the substituted piperazine with the diphenyl ethanone moiety. This can be done through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, forming corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit various enzymes and proteins involved in cancer cell proliferation.
Neuroscience: Its effects on neurotransmitter receptors are being explored for potential use in treating neurological disorders.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, which are crucial for cancer cell survival.
Receptor Binding: It binds to neurotransmitter receptors, modulating their activity and potentially affecting neurological pathways.
Pathway Modulation: The compound can down-regulate signaling pathways like the extracellular signal-regulated kinase pathway, leading to reduced cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors used in antimicrobial therapy.
Uniqueness
2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone stands out due to its multi-targeted approach, affecting various enzymes and receptors simultaneously, which may provide a broader spectrum of therapeutic effects compared to the more specific actions of similar compounds .
Properties
IUPAC Name |
2,2-diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4.C2H2O4/c1-32-24-18-21(19-25(33-2)27(24)34-3)20-29-14-16-30(17-15-29)28(31)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23;3-1(4)2(5)6/h4-13,18-19,26H,14-17,20H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFGIVWIBIPBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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